molecular formula C10H20O B128107 8-Methylnonanal CAS No. 3085-26-5

8-Methylnonanal

Cat. No.: B128107
CAS No.: 3085-26-5
M. Wt: 156.26 g/mol
InChI Key: WDMOXLRWVGEXJV-UHFFFAOYSA-N
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Description

8-Methylnonanal, also known as this compound, is a natural, unsaturated organic compound with the molecular formula C10H20O. It is commonly used as a fragrance ingredient in detergents and fabric softeners due to its pleasant odor. This compound is also utilized in the chemical industry as a raw material for the production of sulfonic acids .

Mechanism of Action

Target of Action

8-Methylnonanal, also known as Isodecanal, is a compound that has been studied for its potential effects on cellular metabolism . More research is needed to identify the specific molecular targets and their roles.

Mode of Action

It is known that this compound can influence lipid metabolism in cells , but the precise mechanisms of interaction with its targets and the resulting changes are not well-documented

Biochemical Pathways

This compound appears to influence lipid metabolism, as it has been observed to decrease lipid amounts in cells during nutrient starvation . This suggests that it may affect biochemical pathways related to lipid synthesis and breakdown.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound

Result of Action

In studies conducted on 3T3-L1 adipocytes, this compound was found to decrease lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes . This suggests that this compound may have a role in regulating lipid metabolism in cells.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, as a flavoring agent, its action could be influenced by the pH, temperature, and other components of the food matrix . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methylnonanal can be synthesized through various catalytic reactions, including hydrogenation, hydroformylation, and oxidation. The choice of catalyst and reaction conditions significantly influences the yield and purity of the final product .

Industrial Production Methods: In industrial settings, isodecanal is typically produced by the oxidation of fatty acids. This process involves the use of sulfuric acid or peroxyacids as oxidizing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of isodecanal can yield the corresponding alcohol, isodecanol. This reaction typically involves the use of hydrogen gas and a suitable catalyst.

    Substitution: this compound can participate in substitution reactions, where the aldehyde group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Sulfuric acid, peroxyacids, elevated temperatures.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), moderate temperatures.

    Substitution: Various nucleophiles, appropriate solvents, and catalysts.

Major Products Formed:

    Oxidation: Isodecanoic acid.

    Reduction: Isodecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methylnonanal has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, detergents, and sulfonic acids.

Comparison with Similar Compounds

8-Methylnonanal can be compared with other similar aldehydes, such as nonanal and decanal:

    Nonanal: Similar structure but lacks the methyl group at the eighth position. It is also used in fragrances and as a flavoring agent.

    Decanal: A straight-chain aldehyde with one more carbon atom than isodecanal. It is used in perfumery and as a flavoring agent.

Uniqueness of this compound: this compound’s unique structure, with a methyl group at the eighth position, imparts distinct chemical and physical properties, making it valuable in specific applications where other aldehydes may not be as effective .

Properties

IUPAC Name

8-methylnonanal
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3
Source PubChem
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InChI Key

WDMOXLRWVGEXJV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC=O
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Molecular Formula

C10H20O
Record name ISODECALDEHYDE
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DSSTOX Substance ID

DTXSID701023804
Record name 8-Methylnonanal
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Molecular Weight

156.26 g/mol
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Physical Description

Isodecaldehyde is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Colorless liquid with a sweet fruity odor; [HSDB], Colorless, transparent liquid/Sweet aroma of fruit with green notes
Record name ISODECALDEHYDE
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Record name Isodecylaldehyde
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Record name 8-Methylnonanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2256/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

197 °C, BP: 82-84 °C @ 15 MM HG /DL-FORM/
Record name ISODECYLALDEHYDE
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Flash Point

185 °F (USCG, 1999)
Record name ISODECALDEHYDE
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Solubility

INSOL IN WATER, SOL IN ALCOHOL, very slightly soluble, Soluble (in ethanol)
Record name ISODECYLALDEHYDE
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Record name 8-Methylnonanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2256/
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Density

0.84 at 59 °F (est.) (USCG, 1999) - Less dense than water; will float, 0.8290 /mixed isomers/, DENSITY: 0.8253 @ 20 °C /D-FORM/, 0.8227 - 0.8231 (20 °)
Record name ISODECALDEHYDE
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Record name ISODECYLALDEHYDE
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Vapor Density

5.4
Record name ISODECYLALDEHYDE
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Vapor Pressure

1.55 mmHg (USCG, 1999), 0.29 [mmHg]
Record name ISODECALDEHYDE
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Record name Isodecylaldehyde
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Color/Form

COLORLESS LIQUID

CAS No.

3085-26-5, 1321-89-7
Record name ISODECALDEHYDE
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Record name Isodecylaldehyde
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Record name ISODECANAL
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Record name ISODECYLALDEHYDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the discovery of 8-Methylnonanal in yuzu peel oil?

A1: The research paper [] reports the identification of this compound, along with 6-methyloctanal and 8-methyldecanal, as naturally occurring compounds for the first time. These aldehydes were specifically found in both green and yellow yuzu peel oil. This discovery contributes to our understanding of the chemical composition of yuzu peel oil and its potential sensory properties.

Q2: Does the maturity of yuzu fruit affect the presence of this compound?

A2: While the study [] identified this compound in both green and yellow yuzu peel oils, it focuses on the qualitative analysis of the volatile compounds. Further research is needed to determine if the concentration of this compound, along with the other identified aldehydes, differs significantly between green and yellow yuzu fruit and contributes to their distinct aromas.

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